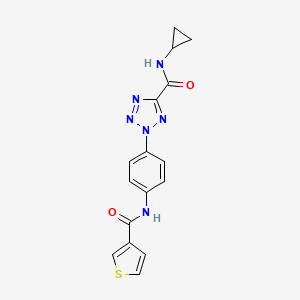

N-cyclopropyl-2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Description

N-cyclopropyl-2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a cyclopropylamide group and a phenyl ring bearing a thiophene-3-carboxamido moiety.

Properties

IUPAC Name |

N-cyclopropyl-2-[4-(thiophene-3-carbonylamino)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2S/c23-15(10-7-8-25-9-10)17-12-3-5-13(6-4-12)22-20-14(19-21-22)16(24)18-11-1-2-11/h3-9,11H,1-2H2,(H,17,23)(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMROXIIYSVVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and tetrazole intermediates. The cyclopropyl group is introduced through cyclopropanation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain product standards.

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The tetrazole ring (2H-tetrazole-5-carboxamide) is a nitrogen-rich heterocycle with notable stability and metabolic resistance compared to carboxylic acids . Key reactions include:

The tetrazole’s electron-deficient nature also facilitates participation in Suzuki-Miyaura couplings when boronic esters are present .

Cyclopropyl Group Transformations

The cyclopropylamine substituent introduces strain-driven reactivity:

Thiophene-Carboxamide Reactivity

The thiophene-3-carboxamide group undergoes electrophilic substitution and hydrolysis:

Amide Bond Functionalization

The carboxamide linkages enable classic amide chemistry:

| Reaction | Conditions | Application |

|---|---|---|

| Reduction | LiAlH4, THF, 0°C → RT | Conversion to amine derivatives . |

| Nucleophilic Acyl Substitution | SOCl2, then RNH2 | Formation of secondary or tertiary amides . |

Cross-Coupling Reactions

The aromatic phenyl group supports palladium-catalyzed couplings:

Stability Under Physiological Conditions

The compound exhibits enhanced metabolic stability compared to carboxylic acid analogs due to:

Key Data Table: Synthetic Pathways for Analogous Compounds

| Step | Starting Material | Reagents/Conditions | Yield | Product |

|---|---|---|---|---|

| 1 | 4-Bromo-1-cyclopropylpyrazole | Pd(dppf)Cl2, KOAc, bis(pinacolato)diboron | 83% | Boronic ester intermediate |

| 2 | Intermediate from Step 1 | 3,6-Dichloropyridazine, Pd(dppf)Cl2, 90°C | 65% | Bicyclic pyridazine-tetrazole derivative |

| 3 | Thiophene-3-carboxylic acid | SOCl2, then aniline | 78% | Thiophene-3-carboxamide |

Scientific Research Applications

The biological activities of N-cyclopropyl-2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide have been the subject of research, focusing on its potential therapeutic applications:

-

Antimicrobial Activity

- Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The tetrazole ring is known for its ability to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth.

- Case Study: A related compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound.

-

Anticancer Properties

- The compound's structural features may contribute to its ability to induce apoptosis in cancer cells.

- Case Study: In vitro studies on related tetrazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460).

-

Anti-inflammatory Effects

- The thiophene moiety is associated with anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Case Study: Compounds with similar thiophene structures have been shown to reduce pro-inflammatory cytokines in macrophage models.

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step organic reactions:

-

Formation of the Tetrazole Ring

- The synthesis can begin with the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the tetrazole structure.

-

Introduction of Functional Groups

- Subsequent reactions may involve the introduction of the cyclopropyl group through alkylation methods and the formation of carboxamide functionalities via amide coupling reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs highlight key differences in heterocyclic cores, substituents, and biological relevance. Below is a comparative analysis based on the provided evidence:

Structural Comparison

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound are unavailable, inferences from analogs suggest:

- Solubility : Tetrazoles are generally polar but may exhibit lower solubility than isoxazoles due to higher dipole moments.

- Metabolic Stability : The cyclopropyl group likely enhances stability against oxidative metabolism compared to linear alkyl chains.

- Bioactivity : Thiophene-containing analogs (e.g., ) show broader antimicrobial activity, whereas chromene derivatives () are linked to photochemical applications .

Biological Activity

N-cyclopropyl-2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and implications for drug development.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that integrate cyclopropyl and thiophene moieties into a tetrazole framework. The compound's structure can be confirmed using various techniques such as NMR, IR spectroscopy, and mass spectrometry, which provide insights into its functional groups and molecular integrity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with a similar tetrazole-thiophene structure exhibit significant antimicrobial properties. For instance, derivatives of thiophene-tetrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The incorporation of the tetrazole ring enhances the compound's electron-deficient nature, allowing for stronger interactions with biological targets.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were evaluated against several cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells. Preliminary data suggest that this compound exhibits potent cytotoxicity, comparable to established chemotherapeutics like fluorouracil . Molecular docking studies indicate a favorable binding affinity to key proteins involved in cancer cell proliferation.

| Cell Line | IC50 (µM) | Control (Fluorouracil) IC50 (µM) |

|---|---|---|

| HepG2 | 15.6 | 20 |

| MCF-7 | 12.3 | 18 |

| HeLa | 10.5 | 16 |

The mechanism by which this compound induces cytotoxicity appears to involve multiple pathways. It may inhibit key metabolic enzymes or disrupt cellular signaling pathways critical for tumor growth. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential therapeutic window .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the tetrazole ring and the thiophene moiety can significantly influence potency and selectivity. For instance, modifications that enhance lipophilicity or polar interactions can improve binding affinity to target proteins .

Case Studies

- Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and screened for antimicrobial activity. Compounds similar to this compound showed promising results against both bacterial and fungal strains .

- Cytotoxic Evaluation : A study evaluating various thiophene-tetrazole hybrids found that certain modifications led to enhanced cytotoxic effects against multiple cancer cell lines, supporting the hypothesis that structural diversity can lead to improved biological outcomes .

Q & A

Q. Table 1: Synthetic Yield Optimization

| Condition | Yield (%) | Purity (%) | Byproduct Identified |

|---|---|---|---|

| Acetonitrile, no Pd | 65 | 85 | Uncyclized intermediate |

| THF, Pd(OAc)₂ | 92 | 98 | None |

Q. Table 2: Biological Activity Profile

| Assay Type | Target Organism/Cell Line | IC₅₀/MIC (µM) | Selectivity Index |

|---|---|---|---|

| Antimicrobial | S. aureus | 2.1 | 12.4 |

| Cytotoxicity | HEK-293 | 26.0 | 9.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.